![molecular formula C13H13N7O2 B1300755 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 436093-06-0](/img/structure/B1300755.png)

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

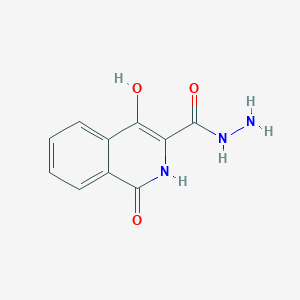

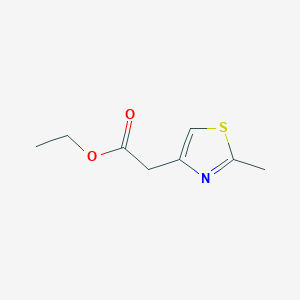

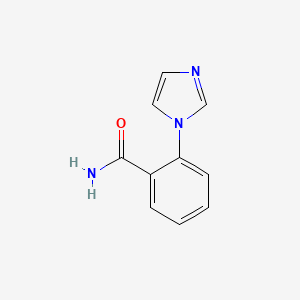

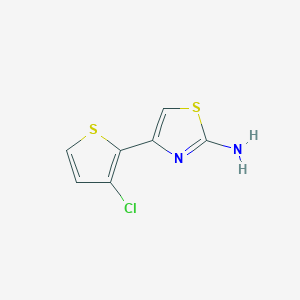

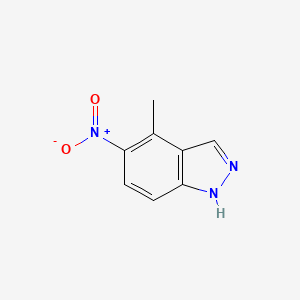

The compound of interest, "2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide," is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes compounds with a 5-amino-1,3,4-thiadiazol-2-yl group combined with a difluoromethyl-phenyl group and an acetamide moiety . The second paper discusses a compound with a 5-amino-imidazolyl group attached to an acetamide . These compounds share common features such as amino groups and acetamide functionalities, which are also expected to be present in the compound of interest.

Synthesis Analysis

Neither of the papers provided details on the synthesis of "2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide." However, they do provide insights into the synthesis of structurally related compounds. Typically, such compounds are synthesized through multi-step organic reactions that involve the formation of amide bonds and the introduction of various substituents onto aromatic rings . The synthesis likely involves the use of coupling reactions, protection/deprotection strategies, and possibly heterocycle formation reactions.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecules . The first paper describes the V-shaped conformation of the molecules and the angles between aromatic planes . The second paper highlights the intramolecular hydrogen bonding that stabilizes the molecular conformation . These structural analyses provide a foundation for understanding the 3D structure of the compound of interest, which likely exhibits similar intramolecular interactions and conformational features.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide." However, based on the functional groups present in the related compounds, one can infer that the compound of interest may participate in reactions typical of amides, such as hydrolysis, and may engage in hydrogen bonding due to the presence of amino groups . The tetrazolyl and isoxazolyl groups may also confer unique reactivity patterns, such as participation in cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be speculated based on the properties of similar compounds described in the papers. The compounds in the first paper exhibit solid-state 3D arrays formed through various intermolecular interactions . The second paper's compound shows extended planar structural patterns due to intramolecular hydrogen bonding . These properties suggest that "2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide" may also crystallize in a solid form with a defined melting point, solubility characteristics, and may form specific crystal lattice structures influenced by its intermolecular and intramolecular interactions.

Applications De Recherche Scientifique

Anticancer Properties

- Synthesis and Biological Evaluation of Derivatives : Derivatives of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide have been synthesized and shown potential as anticancer agents. Specifically, certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, showing promise in cancer treatment research (Evren et al., 2019).

Pharmacological Effects

- Heteroaryl Analogues of AMPA : Analogues of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide have been synthesized and analyzed for their pharmacological effects, particularly in relation to their interaction with AMPA receptors, which play a significant role in neurological functions (Bang-Andersen et al., 1997).

Antimicrobial Evaluation

- Synthesis and Antimicrobial Evaluation of Derivatives : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, which are crucial in the fight against infectious diseases (Darwish et al., 2014).

Enzyme Inhibition

- PTP1B Inhibitors Design : Non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B, derived from 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide, have been designed and evaluated. These inhibitors have potential applications in treating diabetes (Maheshwari et al., 2018).

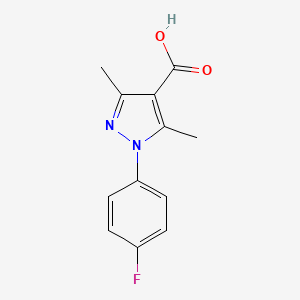

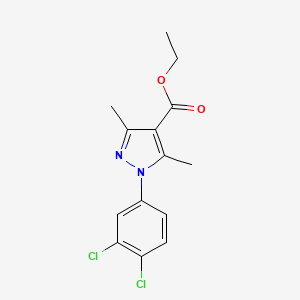

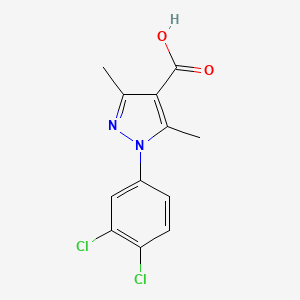

Coordination Complexes and Antioxidant Activity

- Novel Coordination Complexes : Research into the synthesis and characterization of coordination complexes based on pyrazole-acetamide derivatives, including this compound, has been conducted. These studies also explore their antioxidant activities, which are essential in preventing oxidative stress-related diseases (Chkirate et al., 2019).

Antimalarial Activity

- Synthesis and Antimalarial Activity Evaluation : Derivatives of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide have been synthesized and evaluated for their antimalarial activities, contributing significantly to the development of new antimalarial drugs (Werbel et al., 1986).

Propriétés

IUPAC Name |

2-[5-(2-aminophenyl)tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O2/c1-8-6-11(18-22-8)15-12(21)7-20-17-13(16-19-20)9-4-2-3-5-10(9)14/h2-6H,7,14H2,1H3,(H,15,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUHSDOPNYVFIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357670 |

Source

|

| Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide | |

CAS RN |

436093-06-0 |

Source

|

| Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)